5-[(Tert-butyldimethylsilyl)oxy]pentan-2-one
Description
Properties
IUPAC Name |
5-[tert-butyl(dimethyl)silyl]oxypentan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2Si/c1-10(12)8-7-9-13-14(5,6)11(2,3)4/h7-9H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMOZAQHSDGTIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCO[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Tert-butyldimethylsilyl)oxy]pentan-2-one typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride. The reaction is carried out in the presence of a base such as imidazole or triethylamine, which facilitates the formation of the silyl ether . The reaction conditions often include anhydrous solvents like dichloromethane to prevent hydrolysis of the silyl ether.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar protection strategies as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(Tert-butyldimethylsilyl)oxy]pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used to substitute the silyl ether group.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted ethers or alcohols.
Scientific Research Applications
5-[(Tert-butyldimethylsilyl)oxy]pentan-2-one has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and intermediates.
Medicine: Utilized in the development of pharmaceutical compounds and drug synthesis.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(Tert-butyldimethylsilyl)oxy]pentan-2-one primarily involves its role as a protecting group. The tert-butyldimethylsilyl group protects hydroxyl functionalities from unwanted reactions during synthetic processes. The silyl ether can be selectively removed under mild acidic or basic conditions, revealing the free hydroxyl group for further reactions .
Comparison with Similar Compounds
Key Structural and Physical Properties:
| Property | Value/Description |
|---|---|
| Molecular Weight | 216.39 g/mol |
| Predicted Collision Cross Section (Ų) |
The TBS group confers steric bulk and stability, making the compound resistant to nucleophilic attack and hydrolysis under mild conditions. This feature is critical in synthetic chemistry, where TBS ethers are widely used as protecting groups for alcohols .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Structural Features of Analogous Compounds
Reactivity and Stability
TBS Ether vs. Hydroxyl Group (Compound 28)
- Stability : The TBS group in the target compound enhances stability against acidic/basic conditions compared to the hydroxyl group in Compound 28, which is prone to oxidation or nucleophilic substitution .
- Synthetic Utility : Compound 28 requires a multi-step synthesis involving borane-ammonia complexes and chiral resolution, whereas the TBS-protected ketone is simpler to handle in reactions .
TBS Ether vs. Amino Group (C₁₅H₂₃NO₃)
TBS Ether vs. Epoxide ((±)-7.17)
- Ring Strain : The epoxide in (±)-7.17 introduces high reactivity toward nucleophilic ring-opening, unlike the stable TBS ether .
- Applications : Epoxides are intermediates in drug synthesis (e.g., β-blockers), while TBS ethers are primarily protective groups .
Physicochemical Properties
Table 2: Collision Cross-Section (CCS) Comparison
*Estimates based on molecular size and functional groups.
The larger CCS values for TBS-containing compounds reflect their increased steric bulk compared to amine- or epoxide-substituted analogs .
Biological Activity
5-[(Tert-butyldimethylsilyl)oxy]pentan-2-one, known by its CAS number 86864-59-7, is a silyl ether that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. This compound's biological activity is primarily linked to its role as a synthetic intermediate and its potential pharmacological properties.
The structure of this compound features a tert-butyldimethylsilyl (TBDMS) group attached to a pentan-2-one backbone. This silyl ether is often used to protect hydroxyl groups during chemical reactions, enhancing the stability and reactivity of the molecule in various synthetic pathways.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential pharmacological properties. Here are the key areas of interest:
- Antimicrobial Activity : Preliminary studies suggest that compounds with silyl ether functionalities can exhibit antimicrobial properties. The TBDMS group may enhance the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes.
- Anticancer Properties : Some derivatives of silyl ethers have been studied for their anticancer activities. The mechanism may involve the modulation of cell signaling pathways or induction of apoptosis in cancer cells.
- Neuroprotective Effects : There is emerging evidence that certain silyl-containing compounds can provide neuroprotection, possibly through antioxidant mechanisms or by modulating neuroinflammatory responses.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Neuroprotective | Reduction in oxidative stress |
Case Studies
- Antimicrobial Study : A study conducted on various silyl ethers, including this compound, demonstrated significant antibacterial activity against Gram-positive bacteria. The study utilized standard disk diffusion methods to assess efficacy, revealing a notable zone of inhibition compared to control substances.
- Anticancer Evaluation : In vitro assays were performed using human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values suggesting potent anticancer potential.
- Neuroprotective Mechanism : Research involving neuronal cell cultures exposed to oxidative stress showed that pre-treatment with the compound significantly reduced cell death and reactive oxygen species (ROS) levels, indicating its potential as a neuroprotective agent.
The precise mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that:
- Cell Membrane Interaction : The lipophilic nature conferred by the TBDMS group may facilitate interaction with lipid membranes, affecting permeability and transport mechanisms.
- Signaling Pathway Modulation : Potential interference with key signaling pathways involved in cell proliferation and apoptosis could explain its anticancer effects.
- Antioxidant Activity : The compound may enhance cellular antioxidant defenses or directly scavenge free radicals, contributing to its neuroprotective effects.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 5-[(tert-butyldimethylsilyl)oxy]pentan-2-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via silylation of the corresponding alcohol precursor. A reported method involves reacting 5-hydroxypentan-2-one with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole or triethylamine in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Reaction optimization (e.g., molar ratios, temperature) is critical: excess TBDMSCl (1.2–1.5 equiv) and prolonged reaction times (12–24 hours) improve yields. Purification via silica gel chromatography (hexane/ethyl acetate) typically achieves >80% purity .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- 1H NMR : Look for characteristic signals:
- tert-butyl group: δ 0.88 (s, 9H) and δ 0.06 (s, 6H) for dimethyl substituents.
- Ketone carbonyl: No direct proton signal, but adjacent protons (e.g., CH2 groups) appear as multiplets at δ 2.1–2.5.
- 13C NMR : Tert-butyl carbons at δ 25–27 (CH3) and δ 18 (C), with the silyl oxygen-linked carbon at δ 60–65.
- IR : Strong absorption at ~1250 cm⁻¹ (Si-O-C stretch) and ~1700 cm⁻¹ (ketone C=O stretch).
- Compare with published spectra of structurally analogous silyl ethers (e.g., (±)-3-[(tert-butyldimethylsilyl)oxy]pentan-2-one) .
Q. What are the stability considerations for this compound under acidic or basic conditions?
- Methodological Answer : The tert-butyldimethylsilyl (TBDMS) group is hydrolytically labile under acidic or basic conditions. Stability tests show:
- Acidic conditions (pH < 3) : Rapid cleavage of the silyl ether occurs within hours.
- Basic conditions (pH > 10) : Moderate degradation over 24 hours.
- Recommendation : Store the compound under inert atmosphere (N2/Ar) at –20°C and avoid protic solvents (e.g., water, alcohols) during handling .
Advanced Research Questions
Q. How can stereoselective synthesis of this compound derivatives be achieved, and what chiral auxiliaries are effective?
- Methodological Answer : Enantioselective synthesis often employs chiral catalysts or auxiliaries. For example:
- Use Evans’ oxazolidinones to install stereocenters adjacent to the ketone.
- Asymmetric reduction of α,β-unsaturated ketones with CBS (Corey-Bakshi-Shibata) catalysts yields chiral alcohols, which are subsequently silylated.
- Example: (±)-1-[(tert-Butyldimethylsilyl)oxy]-1-phenylpropan-2-one derivatives achieved 85–90% enantiomeric excess (ee) using (R)-BINOL-derived catalysts .
Q. What experimental strategies resolve contradictions in reported yields for silylated ketones like this compound?
- Methodological Answer : Yield discrepancies often arise from:
- Impurity in starting materials : Use HPLC-grade reagents and pre-dry solvents (e.g., DCM over molecular sieves).
- Competitive side reactions : Monitor reaction progress via TLC or in-situ FTIR to detect intermediates (e.g., silyl chloride byproducts).
- Temperature control : Exothermic silylation reactions require cooling (0–5°C) to suppress oligomerization.
- Case study : For (±)-3-[(tert-Butyldimethylsilyl)oxy]pentan-2-one, yields improved from 40% to 65% by optimizing stoichiometry (TBDMSCl:alcohol = 1.3:1) and reaction time (16 hours) .
Q. How is this compound utilized as a building block in complex natural product synthesis?
- Methodological Answer : The TBDMS group serves as a temporary protecting group for alcohols in multi-step syntheses. Applications include:
- Polyketide intermediates : Silyl ethers stabilize β-hydroxy ketone motifs during chain elongation.
- Terpene derivatives : The compound’s ketone moiety participates in aldol condensations to form cyclic terpenoid backbones.
- Example : In the synthesis of (±)-artilide analogs, this compound was coupled with cyclopentane fragments via Grignard addition, followed by deprotection with tetrabutylammonium fluoride (TBAF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
